molecular formula C14H18N8O2 B5717970 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone CAS No. 91892-39-6

4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone

Cat. No. B5717970
CAS RN: 91892-39-6
M. Wt: 330.35 g/mol
InChI Key: PFHNAMMWRSXVDY-OQLLNIDSSA-N
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Description

4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone, also known as NBAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazone derivative of 4-nitrobenzaldehyde and 4,6-bis(dimethylamino)-1,3,5-triazin-2-yl, which are both widely used in organic synthesis.

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone is not fully understood, but it is believed to involve the formation of a complex between the 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone molecule and the metal ion being detected. This complex formation results in a change in the fluorescence properties of the 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone molecule, which can be detected and quantified.
Biochemical and Physiological Effects:
4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone has not been extensively studied for its biochemical and physiological effects, but some studies have suggested that it may have antioxidant properties. 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone has also been shown to have low toxicity, making it a promising candidate for further studies in these areas.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and purify, making it a convenient tool for use in laboratory experiments. However, one limitation of 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone is its limited solubility in water, which can make it difficult to use in aqueous environments.

Future Directions

There are many potential future directions for research on 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone. Some of these include:
1. Developing new fluorescent probes based on 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone for the detection of other metal ions and biomolecules.
2. Studying the biochemical and physiological effects of 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone in more detail, particularly its potential antioxidant properties.
3. Investigating the use of 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone in biomedical applications, such as imaging and drug delivery.
4. Developing new synthetic methods for 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone that improve its solubility and other properties.
Overall, 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone is a promising compound with many potential applications in scientific research. Further studies are needed to fully understand its properties and potential uses.

Synthesis Methods

The synthesis of 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone can be achieved through a simple reaction between 4-nitrobenzaldehyde and 4,6-bis(dimethylamino)-1,3,5-triazin-2-ylhydrazine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a white crystalline product that can be purified through recrystallization.

Scientific Research Applications

4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of fluorescent probes, where 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone has been used as a fluorescent sensor for the detection of metal ions such as copper, iron, and zinc. 4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone has also been used as a selective chemosensor for the detection of fluoride ions in water.

properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O2/c1-20(2)13-16-12(17-14(18-13)21(3)4)19-15-9-10-5-7-11(8-6-10)22(23)24/h5-9H,1-4H3,(H,16,17,18,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHNAMMWRSXVDY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-tetramethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

CAS RN

91892-39-6
Record name NSC319958
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319958
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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